REACTION_CXSMILES
|
[N:1]([C:3]1[N:7]2[CH:8]=[CH:9][CH:10]=[N:11][C:6]2=[N:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C(OP(OCC)OCC)C>C1(C)C=CC=CC=1>[N:11]1[C:6]2=[N:5][C:4]3[C:12]4[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=4[NH:1][C:3]=3[N:7]2[CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
N(=O)C1=C(N=C2N1C=CC=N2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring and under a constant flow of dry nitrogen gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is kept between 110° and 120° C
|
Type
|
CUSTOM
|
Details
|
are removed by vacuum distillation at 0.2 Torr
|
Type
|
DISTILLATION
|
Details
|
The temperature of the oil bath was kept under 120° C. during the distillation
|
Type
|
WASH
|
Details
|
The solid is washed on a glass
|
Type
|
FILTRATION
|
Details
|
filter with cold carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
recrystallized from CCl4
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1=CC=CN2C1=NC1=C2NC=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |